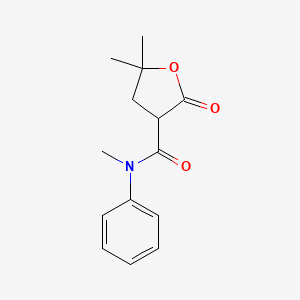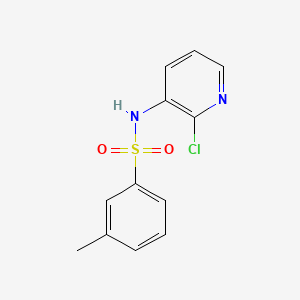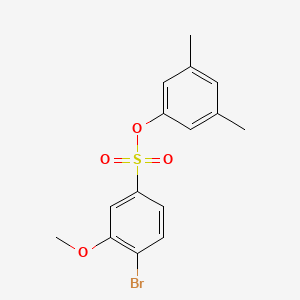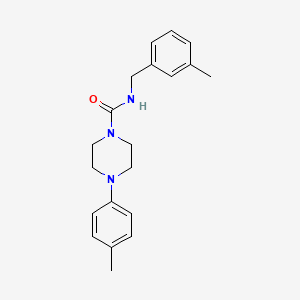![molecular formula C13H14Cl2N4 B13373647 5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B13373647.png)
5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino group and a dichlorophenyl ethylamine moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Attachment of the Dichlorophenyl Ethylamine Moiety: This step involves the alkylation of the pyrimidine ring with 2-(2,4-dichlorophenyl)ethylamine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenyl moiety, leading to partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the amino and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxides, hydroxylamines, and nitroso derivatives.
Reduction Products: Reduced pyrimidine rings and dichlorophenyl derivatives.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Applications De Recherche Scientifique
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-amino-4-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-difluorophenyl)ethyl]amine
Uniqueness
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrimidine ring provides a versatile scaffold for further functionalization.
Propriétés
Formule moléculaire |
C13H14Cl2N4 |
|---|---|
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(12(15)5-11)3-4-17-6-9-7-18-13(16)19-8-9/h1-2,5,7-8,17H,3-4,6H2,(H2,16,18,19) |
Clé InChI |
MYYSYLDEMXZYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCNCC2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)

![{5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-4-methyl-1,3-thiazol-2-yl}[(3-fluorophenyl)hydrazono]acetonitrile](/img/structure/B13373602.png)
![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)

![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)

![3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B13373639.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B13373663.png)
